molecular formula C13H9ClN4O2 B2946559 2H-Benzotriazol-5-ylmethyl 2-chloropyridine-3-carboxylate CAS No. 1436069-40-7

2H-Benzotriazol-5-ylmethyl 2-chloropyridine-3-carboxylate

Cat. No. B2946559
CAS RN: 1436069-40-7
M. Wt: 288.69
InChI Key: YPGBMNBWJZEFDY-UHFFFAOYSA-N
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Description

2H-Benzotriazol-5-ylmethyl 2-chloropyridine-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains a benzotriazole ring and a pyridine ring.

Scientific Research Applications

Environmental Analysis and Occurrence

Benzotriazoles, including compounds structurally related to "2H-Benzotriazol-5-ylmethyl 2-chloropyridine-3-carboxylate," are widely used as UV filters and stabilizers in various products. They have been detected in environmental samples, indicating their widespread use and persistence. For instance, Zhang et al. (2011) determined benzotriazole-type corrosion inhibitors in sediment and sewage sludge using liquid chromatography-tandem mass spectrometry, highlighting the environmental presence of these compounds (Zhang et al., 2011).

Synthesis Methodologies

Katritzky et al. (2000) reported on the use of a novel three-carbon synthon for the efficient synthesis of benzannelated and 1-(2-arylethenyl) heterocycles, demonstrating the utility of benzotriazole derivatives in complex organic synthesis (Katritzky et al., 2000).

Antimicrobial Activity

Patel et al. (2011) explored the synthesis and antimicrobial activity of new pyridine derivatives, including compounds derived from 2-chloropyridine-3-carboxylic acid, showcasing the potential biological applications of these compounds (Patel et al., 2011).

Transition Metal Complexes

Hübner et al. (2010) investigated N,N,O ligands based on triazoles and their transition metal complexes, which include reactions of 2H-benzotriazole with various reagents, revealing the potential of these compounds in forming complex metal-ligand systems with applications in catalysis and material science (Hübner et al., 2010).

Photocarboxylation and Organic Synthesis

Research by Meng et al. (2019) on the carboxylation of benzylic C–H bonds with CO2 under metal-free conditions exemplifies the innovative use of benzotriazole derivatives in organic synthesis, contributing to the development of more sustainable chemical processes (Meng et al., 2019).

properties

IUPAC Name

2H-benzotriazol-5-ylmethyl 2-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN4O2/c14-12-9(2-1-5-15-12)13(19)20-7-8-3-4-10-11(6-8)17-18-16-10/h1-6H,7H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGBMNBWJZEFDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)OCC2=CC3=NNN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-Benzotriazol-5-ylmethyl 2-chloropyridine-3-carboxylate

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